Product packaging for Dimethylsilyldimethylamine(Cat. No.:CAS No. 22705-32-4)

Dimethylsilyldimethylamine

Cat. No.: B1588021
CAS No.: 22705-32-4
M. Wt: 102.23 g/mol
InChI Key: KZFNONVXCZVHRD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organosilicon Reagents in Microfabrication Research

The field of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. sbfchem.comsbfchem.comwikipedia.org This marked the genesis of a class of compounds that would eventually become integral to numerous high-tech industries. sbfchem.comsbfchem.com Early research in the 20th century, notably by Frederic S. Kipping, expanded the library of organosilicon compounds and introduced the term "silicone". sbfchem.comwikipedia.org Kipping's work using Grignard reagents to create alkylsilanes and arylsilanes laid the groundwork for future industrial applications. wikipedia.orgrichsilicone.com

The 1940s saw a surge in interest in polymeric organosilicon compounds, leading to the establishment of the first organosilicon factory by Dow Corning in 1943. sbfchem.com This era heralded the development of materials like silicone resins and coatings. sbfchem.com The unique properties of organosilicon compounds—such as thermal stability and hydrophobicity—made them suitable for various demanding applications. sbfchem.com

In the realm of microfabrication and semiconductor manufacturing, organosilicon reagents became critical. marketpublishers.com Hexamethyldisilazane (HMDS), for example, gained prominence as an essential adhesion promoter for photoresist layers on silicon wafers. marketpublishers.comsisib.com This application is vital for maintaining the fidelity of micro-scale features during photolithographic processes. marketpublishers.com The evolution from general-purpose silicones to specialized reagents like HMDS illustrates a trend toward developing compounds with specific functionalities for advanced manufacturing. This progression paved the way for more sophisticated silylating agents, including Dimethylsilyldimethylamine, designed to meet the increasingly stringent demands of modern microfabrication. marketpublishers.comacs.org

Significance of this compound as a Silylating Agent in Contemporary Materials Science

This compound (DMSDMA) has emerged as a crucial silylating agent, particularly in the field of microelectronics and advanced materials. acs.org Silylation is a chemical process that introduces a silyl (B83357) group into a molecule, often to modify surface properties or to act as a protecting group in chemical synthesis. nih.gov DMSDMA is particularly effective in top-surface imaging (TSI) processes for deep UV (193-nm) lithography, a key technology for manufacturing integrated circuits. acs.orgutexas.edu

In TSI, a photoresist is exposed to a pattern of light, which induces a chemical change in the exposed areas. utexas.edu The resist is then treated with DMSDMA vapor. utexas.edu The silylating agent selectively reacts with the exposed (or unexposed, depending on the process tone) regions of the polymer resist, such as poly(p-hydroxystyrene) (PHOST) or polyvinylphenol. acs.orgutexas.edu This reaction incorporates silicon atoms into the top layer of the resist. utexas.edu During the subsequent development step, which typically involves an oxygen plasma etch, the silicon-containing regions are converted to a thin layer of silicon dioxide (SiO₂). utexas.edu This SiO₂ layer acts as a durable etch barrier, protecting the underlying polymer and allowing for the precise transfer of the pattern. utexas.edu

Research has demonstrated the optimization of positive-tone silylation processes using DMSDMA, which enables the resolution of features as small as 0.15-μm. acs.org The compound is also used in negative-tone processes. jst.go.jp A key aspect of its utility is the significant change in the polymer's chemical reactivity and mass upon silylation. For instance, the reaction of DMSDMA with PHOST increases the polymer's molecular weight, causing the silylated regions to swell. utexas.edu This physical change must be carefully managed to avoid image distortion. utexas.eduspiedigitallibrary.org

The effectiveness of DMSDMA is also quantified by its reaction kinetics. Molecular orbital calculations have predicted the activation energy for the silylation of an alcohol using DMSDMA to be 22.1 kcal/mol, a value that aligns well with experimental measurements. jst.go.jp The strategic use of DMSDMA and related aminosilanes allows for the precise surface modification of materials, enhancing their performance in high-technology applications. mdpi.commdpi.com

PropertyValueSource
Molecular FormulaC₄H₁₃NSi gelest.com
Molecular Weight103.24 g/mol gelest.comfluorochem.co.uk
Boiling Point67°C fluorochem.co.uk
Relative Density0.76 fluorochem.co.uk
AppearanceLiquid fluorochem.co.uk
Application AreaProcessSubstrate / PolymerKey Finding / Observed EffectSource
193-nm LithographyPositive-Tone SilylationPolyvinylphenol ResistOptimized process achieves resolution of 0.15-μm gratings and isolated lines. acs.org
Top-Surface Imaging (TSI)Vapor Phase SilylationPoly(p-hydroxystyrene) (PHOST)Silylation incorporates silicon, forming an SiO₂ etch barrier in oxygen plasma. utexas.eduutexas.edu
Chemically Amplified ResistsNegative-Tone SilylationPolyvinylalcohol (PVA)Demonstrates negative-tone lithographic performance with an activation energy of ~25.0 kcal/mol. jst.go.jp
Pattern IntegrityVapor Phase SilylationChemically Amplified PhotoresistUsed in a mixture with a cross-linking agent to prevent resist flow and improve line edge roughness. researchgate.net
Low-Voltage E-Beam LithographyTSI with SilylationPoly(t-BOC-hydroxystyrene)Silylation with DMSDMA results in moderately low image deformation due to balancing mass changes. spiedigitallibrary.org

Scope and Research Objectives for Academic Inquiry into this compound Chemistry

Current and future academic research into this compound chemistry is focused on refining its application in advanced lithography and materials science to overcome existing limitations and unlock new capabilities. A primary objective is the enhancement of pattern fidelity and the reduction of defects such as line edge roughness (LER) in microfabrication. utexas.eduresearchgate.net

One active area of investigation involves the formulation of silylating agent mixtures. Research has shown that while DMSDMA is an effective silylating agent, it can lower the glass transition temperature of the resist, leading to pattern flow. researchgate.net To counteract this, studies are exploring the addition of cross-linking agents like bis(dimethylamino)methylsilane (B(DMA)MS) to the silylating vapor. researchgate.net This approach aims to create a thermally stable silylated resist that can withstand higher temperatures without deformation, allowing for better control over the critical dimensions of the final pattern. researchgate.net

Another significant research direction is the optimization of silylation processes for different polymer systems and applications. This includes studying the silylation of polymers containing carboxylic acids, which has proven challenging due to issues with stability. jst.go.jp Researchers are investigating silylating agents with higher activation energies and polymers with higher glass transition temperatures to create more stable silylated layers. jst.go.jp

Furthermore, the transition from liquid-phase to gas-phase deposition techniques is a key objective for improving process control and cleanliness, particularly for area-selective atomic layer deposition (AS-ALD). nih.gov Gas-phase silylation using volatile agents like DMSDMA is seen as a cleaner method that deposits fewer contaminants compared to liquid-phase treatments. nih.gov The ultimate goal is to develop highly selective deposition processes that can passivate certain surfaces (like silicon oxide) while allowing film growth on others, a critical need as electronic devices continue to shrink. nih.gov Future inquiry will likely focus on understanding the fundamental mechanisms of surface reactions, controlling diffusion and swelling effects, and synthesizing novel aminosilane (B1250345) derivatives to meet the demands of next-generation micro- and nanofabrication. utexas.eduspiedigitallibrary.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12NSi B1588021 Dimethylsilyldimethylamine CAS No. 22705-32-4

Properties

InChI

InChI=1S/C4H12NSi/c1-5(2)6(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFNONVXCZVHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885210
Record name Silanamine, N,N,1,1-tetramethyl-
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Molecular Weight

102.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22705-32-4
Record name Silanamine, N,N,1,1-tetramethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanamine, N,N,1,1-tetramethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanamine, N,N,1,1-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20885210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,1,1-tetramethylsilylamine
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Synthetic Pathways and Precursor Chemistry of Dimethylsilyldimethylamine

Established Methodologies for Dimethylsilyldimethylamine Synthesis

The creation of this compound is primarily achieved through specific, well-documented chemical reactions. These methods are foundational to the field of organosilicon chemistry and are chosen based on desired yield, purity, and reaction conditions.

Amine-Silane Coupling Reactions in Organosilicon Chemistry

The most common and effective method for synthesizing this compound is through the nucleophilic substitution reaction of a chlorodimethylsilane (B94632) derivative with dimethylamine (B145610). This reaction is a cornerstone of amine-silane coupling. Typically, chlorodimethylsilane is treated with dimethylamine in an ether solvent. To neutralize the hydrochloric acid formed during the reaction, a base such as triethylamine (B128534) is often used. chemicalbook.com The lone pair of electrons on the nitrogen atom of dimethylamine attacks the silicon atom, displacing the chloride ion and forming the silicon-nitrogen bond characteristic of this compound. This process is highly efficient and can be adapted to produce a range of aminosilanes by varying the amine and silane (B1218182) precursors. chemicalbook.com

Silane coupling agents, in a broader sense, are compounds that contain functional groups capable of bonding with both organic and inorganic materials. shinetsusilicone-global.comsinosil.com This dual reactivity makes them invaluable for enhancing adhesion and compatibility between different material types. shinetsusilicone-global.comdakenchem.com The mechanism involves the silicon atom of the silane reacting with hydroxyl groups on an inorganic surface to form stable silicon-oxygen bonds. sinosil.com

Alternative Synthetic Routes to Aminosilane (B1250345) Compounds

Beyond the direct coupling of amines and chlorosilanes, other synthetic strategies for aminosilanes exist. One such method is the dehydrogenative coupling of amines and silanes, which is catalyzed and presents a more atom-efficient alternative. rsc.org This process forms the desired Si-N bond while releasing hydrogen gas as the only byproduct, making it a "greener" option compared to traditional methods that generate ammonium (B1175870) salt waste. rsc.org

Another sophisticated approach is the insertion of a silylene, such as dimethylsilylene, into an N-H bond of an amine. Dimethylsilylene can be generated, for example, through the photolysis of dodecamethylcyclohexasilane. This highly reactive intermediate then directly inserts into the N-H bond of dimethylamine to yield this compound.

Transamination reactions also offer an alternative route to aminosilanes. researchgate.netresearchgate.net This involves the reaction of an existing aminosilane with a different amine, resulting in an exchange of the amino groups. researchgate.net Additionally, multicomponent reactions catalyzed by copper have been developed for the synthesis of 1,1-aminosilanes from amines and aldehydes, showcasing the versatility of synthetic approaches in this chemical space. nih.gov

Precursor Materials and Their Influence on Synthetic Efficiency and Product Purity

The choice and quality of precursor materials are critical in the synthesis of this compound, directly impacting the reaction's efficiency and the final product's purity. The primary precursors are a silicon-containing compound, typically a chlorosilane, and an amine.

The most common silicon precursor for this compound is chlorodimethylsilane. The purity of this precursor is paramount, as impurities can lead to side reactions and the formation of undesired byproducts, complicating the purification process. Similarly, the purity of the amine, dimethylamine, is crucial for achieving a high yield of the target compound.

In industrial settings, the synthesis of aminosilanes often involves the reaction of chlorosilanes with ammonia (B1221849) or substituted amines. rsc.org While effective, this method is inherently atom-inefficient due to the production of ammonium salt waste. rsc.org The selection of precursors can also be guided by the desired properties of the final material. For instance, in the synthesis of complex oxide materials using the modified Pechini method, precursors can include hydroxides, alkoxides, acetates, chlorides, citrates, and nitrates, with the choice influencing the properties of the resulting material. unit.no The volatility of precursors is another important consideration, especially in gas-phase synthesis methods where less volatile precursors may require heating of the synthesis setup. escholarship.org

The development of innovative precursors is an active area of research, with companies offering a wide range of standard and novel precursor chemicals for various applications, including semiconductor manufacturing. dockchemicals.com

Research Methodologies for Purification and Characterization of Synthetic this compound

Following synthesis, a crucial phase involves the purification of the crude product to remove unreacted precursors, byproducts, and solvents, followed by rigorous characterization to confirm its identity and purity.

Common purification techniques for aminosilanes include filtration and distillation. chemicalbook.com For instance, after the reaction of chlorodimethylsilane and diethylamine, the resulting mixture is filtered and then distilled to isolate the desired dimethylsilyldiethylamine (B1588220). chemicalbook.com In other synthetic procedures, purification might involve precipitation and washing with appropriate solvents. mdpi.com For example, in the synthesis of certain polymerizable quaternary ammonium salts, the product is precipitated and washed with solvents like diethyl ether or hexane. mdpi.com The importance of the purification step cannot be overstated, as residual impurities can significantly affect the properties and performance of the final product. units.it

Advanced Spectroscopic Methods in Synthetic Verification (e.g., NMR, IR)

Spectroscopic techniques are indispensable tools for the structural elucidation and verification of synthesized compounds like this compound. universalclass.com

Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule. universalclass.comthermofisher.com For amines, characteristic N-H stretching absorptions appear in the 3300 to 3500 cm⁻¹ region of the IR spectrum. libretexts.orglibretexts.org Primary amines typically show two bands in this region, while secondary amines show a single band. libretexts.org Tertiary amines, such as this compound, which lack an N-H bond, will not exhibit absorption in this area. libretexts.org The C-N stretching absorptions for aliphatic amines are typically found in the 1000 to 1250 cm⁻¹ range. libretexts.org

Reaction Mechanisms and Kinetics of Dimethylsilyldimethylamine in Silylation Processes

Mechanistic Models of Vapor Phase Silylation by Dimethylsilyldimethylamine

Vapor phase silylation is a critical technique for modifying the surfaces of materials, and DMSDMA is a key player in this process. researchgate.net The underlying mechanisms are complex and can be influenced by a variety of factors.

The primary mechanism of silylation involves a nucleophilic substitution reaction. cfsilicones.com In the context of polymer surface modification, functional groups on the polymer surface, such as hydroxyl (-OH) groups, act as nucleophiles. cfsilicones.comunishivaji.ac.in The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic silicon atom of the DMSDMA molecule. cfsilicones.com This nucleophilic attack leads to the displacement of the dimethylamine (B145610) group and the formation of a silyl (B83357) ether on the polymer surface. cfsilicones.comwikipedia.org

The general reaction can be represented as:

Polymer-OH + (CH₃)₂SiH-N(CH₃)₂ → Polymer-O-SiH(CH₃)₂ + HN(CH₃)₂

This process effectively modifies the surface properties of the polymer, for instance, by increasing its hydrophobicity. The reaction of DMSDMA with hydroxyl groups has been shown to be an effective method for modifying their properties, leading to increased volatility and thermal stability of the resulting silyl ethers.

A key aspect of this mechanism is the role of the polymer itself. For example, in the silylation of poly(p-hydroxystyrene) (PHOST), the hydroxyl groups on the polymer react with DMSDMA. This reaction increases the polymer's molecular weight and causes the silylated regions to swell. utexas.edu

In the field of microelectronics, silylation is a crucial step in photolithography, particularly with chemically amplified resists. acs.orgacs.org The silylation of photoresists, often using agents like DMSDMA, enhances their resistance to plasma etching. researchgate.net20.210.105

In these systems, the silylation process is frequently catalyzed by acids. unishivaji.ac.inacs.org A photoacid generator (PAG) is incorporated into the photoresist formulation. acs.orgjst.go.jp Upon exposure to deep UV radiation, the PAG produces a strong acid. acs.org20.210.105 This photogenerated acid then catalyzes a reaction that alters the chemical properties of the polymer, making it receptive to silylation. utexas.edu20.210.105

For instance, in a poly(t-BOC-styrene) system, the acid catalyzes the deprotection of the t-BOC group, revealing a hydroxyl group that can then be silylated by DMSDMA. utexas.edu This acid-catalyzed mechanism allows for selective silylation of the exposed areas of the photoresist, creating a pattern that can be transferred to the underlying substrate. 20.210.105 The process can be designed to have a "switch" in chemical reactivity, where the polymer is initially unreactive to silylation but is rendered reactive by the acid-catalyzed deprotection. utexas.edu

Molecular orbital calculations have been used to predict the activation energy of silylation. For the silylation of an alcohol using DMSDMA, the calculated activation energy was found to be in good agreement with experimental values obtained from the silylation of polyvinylalcohol (PVA). jst.go.jp

Kinetics of this compound Diffusion and Reaction within Polymer Matrices

The structure and physical properties of the polymer play a significant role in the kinetics of silylation. rsc.orgnih.govnih.gov The diffusion of DMSDMA into the polymer matrix is a critical, often rate-limiting, step. utexas.edu

The architecture of the polymer, such as whether it is linear, branched, or cross-linked, can significantly impact the diffusion coefficient of the silylating agent. rsc.orgmdpi.com For instance, a more densely cross-linked polymer will present a greater barrier to diffusion, slowing down the silylation process. utexas.edu Conversely, polymers with a more open or flexible structure can facilitate faster diffusion. rsc.org

The glass transition temperature (Tg) of the polymer is another crucial factor. utexas.edujst.go.jp Silylation is often carried out at elevated temperatures to enhance the diffusion rate. Polymers with lower Tg values are generally silylated more easily. jst.go.jp However, this can also lead to issues like thermal flow of the resist patterns. researchgate.net In some systems, the silylation process itself can lower the Tg of the polymer. utexas.edu

The morphology of the polymer, including its crystallinity and the presence of pores or free volume, also influences the diffusion and reaction kinetics. mdpi.com The diffusion process can often be described by Fickian diffusion models, where the rate of diffusion is proportional to the concentration gradient. rjpbcs.comresearchgate.net However, in some cases, non-Fickian or anomalous diffusion behavior is observed. kpi.uaresearchgate.net

Table 1: Factors Influencing Silylation Kinetics

Factor Influence on Silylation Rate Influence on Diffusion Constant
Polymer Architecture Branched or cross-linked architectures can decrease the rate. rsc.orgmdpi.com Higher cross-linking density reduces the diffusion constant. utexas.edu
Polymer Morphology Increased free volume and amorphous regions can increase the rate. Higher porosity generally leads to a higher diffusion constant. mdpi.com

| Glass Transition Temp. (Tg) | Lower Tg polymers are often silylated more readily. jst.go.jp | Diffusion is faster above the Tg. utexas.edu |

The kinetics of silylation reactions involving DMSDMA are strongly dependent on temperature and pressure. rsc.orgcopernicus.orgrsc.orgnih.govnih.gov

Temperature: As with most chemical reactions, the rate of silylation increases with temperature. rsc.org This is due to the increased kinetic energy of the molecules, which leads to more frequent and energetic collisions. The temperature dependence of the reaction rate constant can often be described by the Arrhenius equation. rsc.org In the context of polymer silylation, higher temperatures also increase the diffusion rate of the silylating agent within the polymer matrix. kpi.ua For example, a positive-tone silylation process using polyvinylphenol resist and DMSDMA was optimized at 193 nm, with the post-exposure bake (PEB) temperature being a critical parameter for photospeed. acs.orgjst.go.jp

Pressure: The pressure of the silylating agent in the vapor phase is a key parameter in controlling the silylation process. copernicus.orgrsc.org Higher pressures lead to a higher concentration of the silylating agent at the polymer surface, which can increase the rate of both diffusion and reaction. utexas.edu The rate constants for gas-phase reactions can be pressure-dependent, especially in the "fall-off" region between the low-pressure and high-pressure limits. nih.govnih.gov

Table 2: Kinetic Parameters for Silylation and Related Reactions

Reaction System Temperature Range (K) Pressure Range (Torr) Key Findings
SiH₂ + CH₃OCH₃ 294–441 30–850 Second-order rate constants are pressure dependent. rsc.org
(CH₃)₂CCHCH₂ + O₂ 238–660 0.2–5.7 Pressure-dependent association at low temperatures; pressure-independent at high temperatures. rsc.org
OH + HNO₃ 208–318 18–696 Weak positive pressure dependence at 297 K and 276 K, more pronounced at lower temperatures. copernicus.org
C₂H₅ + O₂ 190–801 0.2–6 Rate coefficient is pressure-independent above ~700 K. nih.gov

Investigation of Side Reactions and Undesired Transformations during this compound Silylation

While the primary goal of silylation is the controlled introduction of silyl groups, several side reactions and undesired transformations can occur, potentially compromising the performance of the modified material. cfsilicones.com

One common side reaction is the formation of by-products. cfsilicones.com For instance, the reaction of silylating agents with hydroxyl groups can produce by-products that may need to be removed. cfsilicones.com In some cases, such as with chlorosilanes, acidic by-products like HCl can be formed, which can lead to unwanted secondary reactions.

In the context of photoresist silylation, incomplete deprotection or side reactions involving the protecting groups can lead to non-uniform silylation. 20.210.105 Another potential issue is the cross-linking of the silylating agent itself. For example, bis(dimethylamino)dimethylsilane (B1580881) can form polysiloxane linkages, especially in the presence of water. 20.210.105

The physical properties of the polymer can also be undesirably altered. The swelling of the polymer film during silylation can lead to a loss of dimensional control and pattern distortion. researchgate.netutexas.edu To mitigate this, the process must be carefully controlled, for instance, by balancing mass loss from deprotection with mass gain from silylation. utexas.edu In some cases, a cross-linker is added to the silylating agent mixture to prevent resist flow caused by a drop in the glass transition temperature during silylation. researchgate.net Additionally, side reactions like the azidation of silanol (B1196071) groups can occur. epo.org

Transient Reaction-Enhanced Diffusion Phenomena in this compound-Silylated Systems

In the silylation of polymer systems, particularly within the context of microelectronics fabrication, the diffusion of the silylating agent into the polymer matrix is a critical step that dictates the speed, uniformity, and ultimate resolution of the process. With this compound (DMSDMA), a widely used vapor-phase silylating agent, the transport mechanism often transcends simple Fickian diffusion, exhibiting characteristics of transient reaction-enhanced diffusion. This phenomenon is intimately linked to the chemical and physical state of the polymer substrate, which is often dynamically changing as the silylation reaction proceeds.

A key context for this phenomenon is in chemically amplified photoresists used for photolithography. acs.orgutexas.edu In these systems, a photogenerated acid first catalyzes a deprotection reaction, which creates reactive sites (typically hydroxyl groups on a polymer like poly(hydroxystyrene)) within the exposed or unexposed regions of the resist film. utexas.edu It is into this chemically altered matrix that DMSDMA is introduced to react with these newly available sites. The initial deprotection reaction can generate excess free volume from the evolution of gaseous by-products or plasticize the film, which in turn enhances the mobility of the subsequent silylating agent. utexas.edu

This leads to a "reaction front propagation model," where the diffusion of the silylating agent is significantly accelerated at the interface between the silylated and unsilylated regions. utexas.edu This transient enhancement means the diffusion is not constant but is instead a dynamic process where the reaction itself facilitates the further transport of reactants. This effect allows for a rapid and extensive influx of the silylating agent into the designated areas of the polymer film. researchgate.net

Research into the kinetics of silylation distinguishes between two primary modes of diffusion: Fickian diffusion and Case II diffusion. 20.210.105

Fickian Diffusion: Characterized by a diffusion rate that is dependent on the concentration gradient. The depth of diffusion is proportional to the square root of time (t^0.5). utexas.edu

Case II Diffusion: In this non-Fickian model, the diffusion is dominated by polymer relaxation dynamics at the penetrant front. It exhibits a sharp, well-defined front that moves at a constant velocity, meaning the diffusion depth is linear with time (t^1.0). 20.210.105kpi.ua

The dominant diffusion mechanism during silylation can depend on process conditions such as the concentration of the silylating agent and the presence of diffusion promoters. 20.210.105 For instance, in some liquid-phase silylation systems, Fickian diffusion is observed at low silylating agent concentrations, while Case II diffusion becomes dominant at higher concentrations. 20.210.105 Gas-phase silylation with agents like DMSDMA is often associated with these complex, non-Fickian transport behaviors, which are crucial for achieving the high contrast necessary for high-resolution patterning. 20.210.105dtic.mil

Studies have compared the effectiveness of different silylating agents and process phases on silicon incorporation, which reflects the underlying diffusion kinetics. For example, gas-phase silylation using DMSDMA has been compared with liquid-phase silylation using other agents, revealing significant differences in the resulting silicon concentration within the polymer matrix.

Table 1: Comparative Analysis of Silylation Processes
Silylating AgentProcess PhaseSubstrate/Process DetailsKey Finding on Silicon ConcentrationReference
This compound (DMSDMA)Vapor PhaseBilayer silylation of PHOST resist at 80°C for 193 nm lithography.Serves as an effective silylating agent in top-surface imaging processes. 20.210.105
bis(dimethylamino)dimethylsilaneLiquid PhaseSolution silylation of a photoresist.Achieves approximately two times higher silicon concentration than gas-phase silylation with DMSDMA. 20.210.105
bis(dimethylamino)methylsilane [B(DMA)MS]Liquid PhaseCompared to conventional DMSDMA vapor phase silylation.Results in a silicon concentration two times higher than the DMSDMA process. spiedigitallibrary.org
This compound (DMSDMA) & bis(dimethylamino)methylsilane (B(DMA)MS) MixtureVapor PhaseUsed as a mixed silylating agent for a chemically amplified resist.DMSDMA provides rapid introduction of silicon into the resist film, while B(DMA)MS acts as a cross-linker. researchgate.net

The rapid diffusion of DMSDMA is beneficial for process throughput but must be carefully controlled. researchgate.net The incorporation of silicon atoms into the polymer matrix lowers its glass transition temperature (Tg), which can lead to resist flow and pattern deformation. researchgate.net To counteract this, DMSDMA is sometimes used in combination with cross-linking silylating agents like bis(dimethylamino)methylsilane (B(DMA)MS). researchgate.net This strategy leverages the rapid, reaction-enhanced diffusion of DMSDMA to quickly incorporate silicon while the secondary agent provides thermal stability to the silylated pattern. researchgate.net

Applications of Dimethylsilyldimethylamine in Lithographic Technologies

Top Surface Imaging (TSI) Lithography with Dimethylsilyldimethylamine

Top Surface Imaging is a lithographic strategy designed to overcome the limitations of conventional single-layer resist processes, such as issues with substrate reflectivity and photoresist transparency, especially at shorter exposure wavelengths. In TSI, the imaging process is confined to the uppermost layer of the photoresist. This compound is a key reagent in many TSI schemes, where it selectively incorporates silicon into the resist surface.

The primary function of this compound in Top Surface Imaging is to act as a gas-phase silylating agent that selectively reacts with the photoresist. researchgate.net In a typical positive-tone TSI process, the photoresist is first exposed to a pattern of light. This exposure induces a chemical change in the irradiated areas, often creating acidic sites or removing protecting groups to reveal reactive functional groups like alcohols (phenolic functionality in poly(hydroxystyrene)-based resists). researchgate.net

Following the exposure and a post-exposure bake, the wafer is placed in a chamber and exposed to this compound vapor. The DMSDMA molecules selectively react with the functional groups in the exposed regions of the resist. researchgate.net This chemical reaction covalently bonds silicon atoms into the polymer structure of the resist, but only in the top few hundred nanometers of the surface. researchgate.net

The subsequent step is a dry development process using an oxygen-based plasma etch. During this etch, the silicon-containing regions of the resist react with the oxygen plasma to form a thin, durable layer of silicon dioxide (SiO₂). researchgate.net This in-situ formed SiO₂ layer acts as a highly effective etch mask, protecting the underlying photoresist and substrate from the plasma. researchgate.net In contrast, the unexposed (and therefore unsilylated) regions of the resist are completely oxidized by the plasma into volatile products like carbon dioxide and water, which are removed from the system. researchgate.net This selective etching process transfers the pattern from the surface into the full thickness of the resist, creating high-aspect-ratio features.

Achieving high-resolution and wide-latitude patterning with this compound-based TSI requires careful optimization of the silylation process. researchgate.net The effectiveness of the pattern transfer and the quality of the final features are highly dependent on several key parameters of the silylation step. The goal is to control the diffusion of the silylating agent and the subsequent reaction to form a uniform, sufficiently dense silicon-containing layer for the etch mask.

Key parameters that must be optimized include the temperature of the wafer and the silylating agent, the pressure within the silylation chamber, and the duration of the silylation process. nih.gov The choice of silylating agent is also a critical variable; for instance, studies comparing monosilanes like dimethylsilyldiethylamine (B1588220) (DMSDEA) with disilanes have shown significant impacts on photospeed and etch selectivity. researchgate.net

The table below outlines the critical parameters and their general impact on the silylation process.

ParameterObjectiveImpact of Variation
Temperature Control reaction and diffusion ratesHigher temperatures can increase the diffusion rate of DMSDMA into the resist and the reaction rate, but can also lead to uncontrolled, excessive diffusion, reducing pattern fidelity. nih.gov
Pressure Control concentration of DMSDMA vaporHigher pressure increases the concentration of the silylating agent, potentially speeding up the process, but must be balanced to prevent non-selective reactions.
Time Control the depth of silylationThe duration of the process directly influences how deeply the DMSDMA penetrates the resist, affecting the thickness and robustness of the resulting SiO₂ mask. nih.gov
Reagent Type Optimize photospeed and etch selectivityThe chemical structure of the silylating agent affects its reactivity and diffusion characteristics. For example, disilanes have been shown to improve photospeed compared to monosilanes like DMSDEA. researchgate.net

Systematic optimization, often guided by designs of experiment (DoE) and process modeling, is essential to find the ideal process window that yields the highest pattern fidelity and widest process latitude. researchgate.netnih.gov

For any lithographic process to be viable in high-volume manufacturing, strict process control and high reproducibility are paramount. In this compound-based TSI, this involves maintaining tight control over the silylation reaction to ensure consistent results from wafer to wafer and batch to batch. One key aspect of process control is the choice of the silylation method. Gas-phase silylation is generally preferred as it is a cleaner process, depositing fewer carbon contaminants compared to liquid-phase treatments, which contributes to better reproducibility. researchgate.net

Controlling the silylation environment—temperature, pressure, and gas flow—is critical for ensuring a uniform reaction across the entire wafer. Any non-uniformity in these parameters can lead to variations in the depth and concentration of incorporated silicon, which in turn results in critical dimension (CD) variations and pattern defects after the dry development etch. The stability of the silylated surface modification must also be ensured to produce reliable results. nih.gov Monitoring the thickness change of the photoresist after silylation is one method used to track the amount of silicon incorporation and maintain process control. researchgate.net

Advanced Lithographic Applications Utilizing this compound

The principles of top-surface silylation with agents like this compound have been explored for next-generation lithography technologies that use shorter wavelengths of light, where resist transparency and thickness limitations become even more severe.

Extreme Ultraviolet (EUV) lithography, which operates at a wavelength of 13.5 nm, faces significant challenges with photoresist materials due to the high absorption of EUV photons by conventional organic polymers. This high absorption necessitates the use of very thin resist layers or thin layer imaging techniques like TSI. researchgate.net

Research into resists for EUV lithography has explored top-surface imaging as a viable approach. Silylating agents functionally similar to this compound, such as dimethylsilyldiethylamine (DMSDEA), have been used in TSI processes for EUV exposure. researchgate.net In these schemes, the silylation and subsequent dry development process allow a pattern formed on the thin surface of the resist to be transferred through a much thicker underlying layer, overcoming the absorption issue. This research has demonstrated the capability to print features at the 100 nm scale and below using EUV exposure in conjunction with a TSI process. researchgate.net The table below summarizes reported performance in one such study.

Feature TypePitchResolution AchievedExposure System
Lines and Spaces1:1100 nmEUV (13.4 nm)
Lines and Spaces1:270 nmEUV (13.4 nm)

Data extracted from research on top-surface imaging resists for EUV lithography, which used silylating agents from the same class as this compound. researchgate.net

The transition to 193 nm lithography from longer wavelengths also presented challenges with resist transparency, making TSI an attractive solution. This compound has been specifically identified as a silylating agent used in top-surface imaging schemes for 193 nm systems. researchgate.net

The application of DMSDMA in this context allows for high-resolution patterning with a good process window (exposure-defocus latitude). researchgate.net The silylation approach is one of several successful photoresist strategies that were developed to enable 193 nm lithography for patterning at the 0.25-micron node and below. researchgate.net Studies have also shown that the choice of silylating agent is important for performance at 193 nm, with research comparing monosilanes to disilanes to improve properties such as photospeed. researchgate.net The successful implementation of silylation processes, including those using this compound, was a key step in establishing 193 nm lithography as a long-term manufacturing technology. researchgate.net

Comparative Studies of this compound with Alternative Silylating Agents in Lithography

While this compound is a widely used and effective silylating agent, several other compounds are also employed in lithography. Comparative studies are essential to select the optimal agent for a specific application.

One common alternative is trimethylsilyldimethylamine (TMSDMA) . Both DMSDMA and TMSDMA are effective in incorporating silicon into photoresists. The choice between them can depend on factors such as reaction kinetics, diffusion characteristics, and the desired silicon content in the silylated layer.

Another class of silylating agents includes disilanes, which contain a Si-Si bond. These agents can potentially incorporate a higher percentage of silicon into the resist for a given number of reaction sites, which can lead to improved etch resistance. However, their larger size may result in different diffusion properties compared to monosilanes like DMSDMA.

The selection of the silylating agent is a critical decision in the design of a lithographic process. The ideal agent should provide high silylation contrast, good diffusion control, and result in a silylated layer with excellent etch resistance, all while contributing to the reduction of LER and the expansion of the process window. The optimal choice often involves a trade-off between these various performance metrics and is dependent on the specific resist system and process conditions.

Silylating AgentKey Characteristics
This compound (DMSDMA)Good reactivity and diffusion control, widely used in TSI.
Trimethylsilyldimethylamine (TMSDMA)Similar to DMSDMA, with potential differences in reaction kinetics.
DisilanesCan provide higher silicon content for improved etch resistance.

Comparative Analysis of Monosilanes (e.g., this compound) versus Disilanes

In the context of silicon deposition and surface modification for lithography, the choice between monosilanes and disilanes involves trade-offs in reactivity, deposition rate, and process temperature. This compound is a monosilane, characterized by a single silicon atom in its molecular structure. Disilanes, by contrast, contain a Si-Si bond.

Higher-order silanes, including disilanes, are known to have higher growth rates at lower temperatures compared to monosilanes like silane (B1218182) (SiH₄). researchgate.net This increased reactivity is attributed to the lower bond energy of the Si-Si bond compared to the Si-H bond, which means less energy is required to initiate the deposition or reaction process. researchgate.net This can be a significant advantage in modern semiconductor manufacturing, where lower thermal budgets are increasingly important to prevent damage to sensitive device structures. researchgate.net Studies comparing silane and disilane (B73854) for amorphous silicon deposition have shown that disilane can increase deposition rates by as much as fivefold. researchgate.net

While direct comparative data between this compound and specific disilanes for photoresist silylation is limited, general principles suggest a similar trend. The reactivity of a silylating agent is a critical factor. Highly reactive agents can sometimes lead to the formation of a crosslinked diffusion barrier at the surface of the photoresist, which may limit the extent of silylation into the polymer. ibm.com Therefore, the controlled reactivity of a monosilane like this compound can be advantageous for achieving a specific, targeted depth of silicon incorporation.

The table below summarizes the general comparative properties of monosilanes and disilanes relevant to deposition processes in lithography.

FeatureMonosilanes (e.g., this compound)Disilanes
Structure Contains a single silicon atomContains a Si-Si bond
Reactivity Generally lower; requires higher thermal energyGenerally higher due to weaker Si-Si bond
Deposition Rate Slower at equivalent temperaturesFaster at lower temperatures researchgate.netresearchgate.net
Process Control Potentially finer control over reaction depthCan be more aggressive, risking surface crusting ibm.com
Thermal Budget Higher temperature may be neededCompatible with lower thermal budgets researchgate.net

Advantages and Limitations of this compound in Specific Lithographic Contexts

This compound has been successfully utilized as a key component in top-surface imaging processes, particularly for 193 nm lithography. researchgate.net Its application offers several distinct advantages while also presenting certain limitations that require process optimization.

Advantages:

Effective Silylation Agent: DMSDMA rapidly and effectively incorporates silicon into the top layer of photoresist films. researchgate.net This silylation step is what forms the etch barrier necessary for pattern transfer.

Improved Line Edge Roughness (LER): In certain formulations, DMSDMA has been shown to improve the smoothness of the final patterned lines, a critical factor in producing reliable, high-performance integrated circuits.

Suitability for 193 nm Lithography: Top-surface imaging with silylating agents like DMSDMA is an attractive solution for 193 nm argon fluoride (B91410) (ArF) excimer laser lithography. This is because many conventional organic polymers are highly absorbent at this short wavelength, which would otherwise limit resolution. TSI bypasses this issue by modifying only the surface. researchgate.net

Limitations:

Resist Flow: The silylation process can lower the glass transition temperature (Tg) of the photoresist polymer. This reduction in thermal stability can lead to resist flow, deforming the patterned features, especially during subsequent high-temperature steps.

Volume Expansion: The incorporation of silicon atoms into the polymer matrix causes a volume expansion. This can generate a bias in the critical dimension (CD) of the features, requiring corrective measures such as a post-silylation bake to control the final dimensions.

Need for Co-reagents: To counteract the limitation of resist flow, this compound is often used in a mixture with a cross-linking agent, such as Bis(dimethylamino)methylsilane (B(DMA)MS). The cross-linker helps to maintain the structural integrity of the resist pattern by preventing the polymer chains from moving.

Vapor Phase vs. Liquid Phase Silylation Approaches

The application of this compound to the photoresist surface can be accomplished through two primary methods: vapor phase silylation and liquid phase silylation. The choice between these approaches affects process control, film quality, and hardware complexity. aip.orgresearchgate.net

Vapor Phase Silylation: In this method, the wafer with the patterned photoresist is placed in a chamber containing the vapor of the silylating agent. The DMSDMA molecules then diffuse from the gas phase into the exposed areas of the resist.

Advantages: Vapor phase deposition is generally considered to offer superior process control. researchgate.net It reduces unwanted side reactions like hydrolysis and polymerization that can occur in the presence of trace amounts of water. researchgate.net This leads to a higher degree of homogeneity in the resulting silylated layer and is often more reproducible. researchgate.net The gas-phase method also tends to produce cleaner surfaces with fewer carbon contaminants. nih.govacs.org

Disadvantages: This approach typically requires more specialized and complex vacuum chamber equipment.

Liquid Phase Silylation: In this technique, the silylation agent is dissolved in a solvent system, often including a diffusion promoter, and the wafer is immersed in this solution. aip.org

Advantages: Liquid phase silylation can simplify the hardware requirements compared to vapor phase methods. aip.org It has also been suggested that this approach can lead to a higher concentration of incorporated silicon within the resist film.

Disadvantages: The presence of solvents can introduce contaminants. Furthermore, controlling the diffusion and reaction kinetics can be more challenging, and the process may be more sensitive to the purity of the reagents and ambient atmospheric conditions. researchgate.net

The following table provides a comparative overview of the two silylation approaches.

ParameterVapor Phase SilylationLiquid Phase Silylation
Process Control Higher degree of control over layer thickness and homogeneity researchgate.netControl can be more challenging
Reproducibility Generally more reproducible researchgate.netLess reproducible, sensitive to reagent purity researchgate.net
Film Quality Cleaner films, less prone to polymerization and contamination nih.govacs.orgRisk of solvent contamination and particle deposition researchgate.net
Hardware Requires specialized vacuum equipmentSimpler hardware setup aip.org
Silicon Uptake Effective silicon incorporationPotentially higher silicon concentration
Mechanism Diffusion from gas phase into polymerDiffusion from liquid solution into polymer aip.org

Polymer Dimethylsilyldimethylamine Interactions and Materials Science Considerations

Chemical Modification of Polymeric Photoresist Platforms by Dimethylsilyldimethylamine

The chemical modification of polymers via silylation with DMSDMA is a cornerstone of TSI technology. This process involves the selective incorporation of silicon into the polymer matrix, which fundamentally alters the material's properties to create high-resolution patterns.

Poly(p-hydroxystyrene) (PHS or PHOST) and its derivatives, such as polyvinylphenol, are widely used polymers in photoresist formulations. spiedigitallibrary.orgutexas.edu The silylation of these phenolic polymers with DMSDMA is a key reaction in many TSI systems. utexas.eduutexas.edu In this process, the DMSDMA vapor diffuses into the photoresist film and reacts with the polar hydroxyl (-OH) groups of the polymer. utexas.edu This reaction, which converts the phenolic hydroxyl groups to silyl (B83357) ethers, is typically performed at elevated temperatures, for instance at 90°C with a DMSDMA pressure of 30 Torr. utexas.eduspiedigitallibrary.org

The primary goal of this silylation is to selectively introduce silicon into specific regions of the resist. spiedigitallibrary.org In a common positive-tone process, the resist is first exposed to deep ultraviolet (DUV) light, such as from a 193-nm ArF excimer laser, which induces crosslinking in the exposed areas. spiedigitallibrary.orgresearchgate.net The subsequent exposure to DMSDMA vapor results in the selective silylation of the unexposed, and therefore un-crosslinked, regions of the polymer film. spiedigitallibrary.orgutexas.edu The diffusion and reaction of the silylating agent are much slower in the dense, cross-linked material. utexas.edu This area-selective silicon incorporation is the basis for forming the latent image that will be developed in the next stage. Research has shown that DMSDMA is an effective silylating agent for these phenolic polymers, providing a pathway for creating high-resolution lithographic patterns. spiedigitallibrary.orgresearchgate.net

While PHOST-based systems are common, they possess certain inherent limitations for high-resolution lithography, including high optical density at shorter wavelengths (like 193 nm) and a low glass transition temperature (Tg) of the silylated polymer. utexas.edu To overcome these issues, researchers have turned to the functionalization of alicyclic polymers. utexas.edujst.go.jp These polymers, which contain non-aromatic ring structures, offer higher transparency and higher glass transition temperatures compared to their phenolic counterparts. utexas.edu

The introduction of dimethylsilyl groups into a polymer via DMSDMA has a significant impact on its chemical reactivity and physical properties. The silylation reaction itself is a critical step that is modulated by the polymer's crosslinked state. As mentioned, radiation-induced crosslinking of phenolic polymers renders them less reactive to the incoming silylating agent, creating the necessary contrast for imaging. spiedigitallibrary.orgresearchgate.net

A notable physical consequence of silylation is the substantial change in the polymer's mass and volume. The addition of the dimethylsilyl group increases the molecular weight of the polymer repeating unit, causing the silylated regions to swell. utexas.eduspiedigitallibrary.org This swelling can lead to image distortion if not properly managed. utexas.edu

Furthermore, the silylation process fundamentally alters the polymer's reactivity to subsequent processing steps, particularly plasma etching. The incorporated silicon is the key to forming a durable etch barrier. spiedigitallibrary.orgutexas.edu The crosslinking mechanism is also critical; it must provide sufficient contrast to ensure that DMSDMA diffusion and reaction are confined to the desired un-crosslinked areas, thereby enabling high-fidelity pattern formation. utexas.edu The choice of crosslinking agent and the conditions of the post-exposure bake are therefore crucial parameters that influence the effectiveness of the silylation step. nih.gov

Mechanistic Understanding of Silylated Polymer Etch Resistance

The etch resistance of silylated polymers is the ultimate enabler of the TSI process. The silicon incorporated by DMSDMA allows for the creation of a robust mask in situ, which protects the underlying material during pattern transfer in a plasma environment.

When the silylated polymer film is exposed to an anisotropic oxygen plasma, a critical chemical transformation occurs. The oxygen in the plasma reacts with the silicon-containing silylated regions to form a thin, durable layer of silicon dioxide (SiO₂). spiedigitallibrary.orgutexas.edu This SiO₂ layer, approximately 1 nm thick, acts as a highly effective etch barrier or mask. ibm.com It protects the underlying polymer in the silylated areas from being etched away by the oxygen plasma. spiedigitallibrary.orgspiedigitallibrary.org

In contrast, the unsilylated (and in this scheme, crosslinked) regions of the polymer have no such protection and are rapidly removed by the reactive oxygen species in the plasma. spiedigitallibrary.org This differential etching process transfers the latent, silylated pattern into the polymer film, creating the final resist profile. spiedigitallibrary.org The effectiveness of this etch barrier is a primary reason for the high etch selectivity and performance of TSI processes. spiedigitallibrary.orgspiedigitallibrary.org

To achieve the high-fidelity pattern transfer required for modern microelectronics, the dry etch process for DMSDMA-silylated films must be carefully optimized. Key parameters that influence the etch process include substrate temperature, ion energy, gas flow rates, and plasma chemistry. spiedigitallibrary.orgspiedigitallibrary.orgaip.org

Research has focused on developing low-temperature dry etch processes that produce vertical resist profiles, which are essential for maintaining critical dimension (CD) control. spiedigitallibrary.org An optimized process using a helicon plasma etcher for a polyvinylphenol resist silylated with DMSDMA demonstrated excellent results, including large exposure and defocus latitudes and the ability to resolve features down to 0.15 µm. spiedigitallibrary.org The conditions for this process are detailed in the table below.

Table 1: Optimized Dry Etch Process Conditions for DMSDMA-Silylated Polyvinylphenol Films spiedigitallibrary.org
ParameterValue
RF Power1500 W
RF Bias55 W
O₂ Flow50 sccm
Pressure2.0 mTorr
Magnetic Field30 G
Wafer Temperature-10 °C

Loading effects, where the etch rate depends on the total area being etched, are an important consideration in process optimization. spiedigitallibrary.org For instance, under identical plasma conditions, the etch rate was observed to decrease as the wafer size increased. spiedigitallibrary.org Furthermore, introducing a breakthrough step with a fluorine-containing plasma (e.g., SF₆) before the main oxygen etch can significantly reduce surface and line-edge roughness (LER), a critical issue in high-resolution lithography. researchgate.netuniwa.gr Optimizing these parameters is crucial for achieving the desired anisotropic etch profiles and minimizing CD loss. spiedigitallibrary.org

Fundamental Investigations into Polymer Structural and Mechanical Changes after this compound Silylation

The introduction of dimethylsilyl groups into a polymer matrix via silylation with DMSDMA instigates a cascade of changes that significantly alter the material's properties. These modifications are central to the performance of top-surface imaging (TSI) resist processes in lithography.

Evolution of Interfacial Gel Layers and Dissolution Behavior in Silylated Films

The dissolution of polymer films in a developer is a complex process that is profoundly affected by silyeation. Investigations into the dissolution behavior of methacrylate-based photoresist polymers have confirmed the formation of an interfacial gel layer during this process. spie.org The characteristics of this gel layer, such as its thickness and viscosity, are highly dependent on the resist formulation, the concentration of the developer, and the thermal history of the film. spie.org

The silylation of polymers like polyvinylphenol with DMSDMA alters their dissolution kinetics. acs.orgdtic.mil The process of dissolution is not instantaneous; instead, it is often controlled by the disentanglement of polymer chains or their diffusion through a boundary layer at the polymer-solvent interface. buffalo.edu The formation of a gel layer is a key phenomenon in this process, where the initial stage involves developer uptake, leading to an increase in mass and the formation of a lossy film component. spie.org This is followed by a steady-state dissolution regime where the mass decreases at a relatively constant gel-layer thickness, until the solid resist film is depleted, after which the gel layer itself decays. spie.org The introduction of silyl groups can either enhance or inhibit this dissolution process depending on the specific polymer and process conditions.

Volume Dynamics and Image Deformation in this compound-Silylated Polymers

A significant consequence of silylating polymers with DMSDMA is the substantial change in polymer volume. The incorporation of dimethylsilyl groups increases the molecular weight of the polymer, leading to swelling in the silylated regions. utexas.edu For instance, the silylation of poly(p-hydroxystyrene) (PHOST) with DMSDMA can increase the polymer's molecular weight by approximately 30%, causing significant swelling and potential image distortion. utexas.edu

In some systems, such as those using poly(t-BOC-hydroxystyrene), this swelling can be counteracted. spiedigitallibrary.org The initial exposure and baking steps cause deprotection of the polymer, leading to the loss of volatile products and subsequent film shrinkage. spiedigitallibrary.org The subsequent silylation step then causes the film to swell. spiedigitallibrary.org By carefully balancing this mass loss and gain, the net volume change can be minimized, thereby reducing image distortion. utexas.edu However, if the silylation temperature exceeds the glass transition temperature (Tg) of the silylated polymer, it can lead to the flow of the silylated material into unsilylated areas, causing further image distortion. utexas.edu

Polymer SystemProcess StepVolume ChangeConsequence
Poly(p-hydroxystyrene)Silylation with DMSDMASwelling (approx. 30% molecular weight increase) utexas.eduImage distortion utexas.edu
Poly(t-BOC-hydroxystyrene)Exposure & BakingShrinkage (loss of volatile products) spiedigitallibrary.orgBalances subsequent swelling spiedigitallibrary.org
Poly(t-BOC-hydroxystyrene)SilylationSwelling spiedigitallibrary.orgPotential for zero net volume change utexas.edu
Silylated PolymerSilylation above TgMaterial Flow utexas.eduImage distortion and roughness utexas.edu

Modulation of Polymer Thermal Characteristics and Mechanical Stability

Silylation with DMSDMA has a pronounced effect on the thermal properties of polymers, most notably a reduction in the glass transition temperature (Tg). For example, the Tg of a photoresist film was observed to decrease significantly, from 190 °C to 110 °C, as the molecular weight of the polymer was decreased. researchgate.net In another study, the complete silylation of a t-BOCPS/PHOST copolymer resulted in a Tg of 70°C. utexas.edu This reduction in Tg is a critical factor, as processing temperatures exceeding the Tg can lead to thermal flow and compromise the structural integrity of the patterned features. utexas.edu

To counteract the drop in Tg and prevent resist flow during silylation, cross-linking agents such as bis(dimethylamino)methylsilane (B(DMA)MS) can be used in conjunction with DMSDMA. researchgate.net This approach allows for a subsequent baking step at high temperatures (e.g., 160°C) to control the critical dimension bias caused by volume expansion, without the risk of desilylation. researchgate.netresearchgate.net The mechanical stability of polymers is also influenced by silylation. While the incorporation of silicon can enhance etch resistance, the associated changes in Tg and morphology can impact mechanical properties. spiedigitallibrary.orgiaea.org The modification of fillers with silane (B1218182) coupling agents has been shown to improve the thermal resistance of polymer composites due to stronger interactions between the filler and the polymer matrix. witpress.com

Polymer SystemSilylating Agent(s)Key FindingReference
Photoresist PolymerNot specifiedTg decreased from 190°C to 110°C with decreasing molecular weight. researchgate.net researchgate.net
t-BOCPS/PHOST copolymerDMSDMATg of fully silylated polymer is 70°C. utexas.edu utexas.edu
PhotoresistDMSDMA and B(DMA)MSB(DMA)MS acts as a cross-linker to prevent resist flow due to Tg drop. researchgate.net researchgate.net
Polyvinylalcohol (PVA)DMSDMAActivation energy of silylation is 22.1-25.0 kcal/mol. jst.go.jp jst.go.jp

Silylation Contrast and Selectivity Mechanisms in Polymer Systems

The effectiveness of top-surface imaging lithography relies on achieving high silylation contrast, which is the differential uptake of the silylating agent between exposed and unexposed regions of the resist. In many systems, this contrast is generated by a photo-induced change in the chemical reactivity of the polymer. spiedigitallibrary.org For instance, a polymer that is initially unreactive to vapor-phase silylation can be rendered reactive through a chemically amplified mechanism. spiedigitallibrary.org

In the case of poly(t-BOC-hydoxystyrene), exposure to light and subsequent heating causes deprotection, which alters the polymer's reactivity towards silylation. spiedigitallibrary.org This "digital" silylation, where the polymer exists in either a reactive or unreactive state, is crucial for creating sharp interfaces. spiedigitallibrary.org The selectivity of the silylation process is also influenced by factors such as the diffusion of the silylating agent. In systems where exposure leads to cross-linking, the diffusion of DMSDMA is slower in the exposed areas, leading to less silylation. utexas.edu The optimization of a positive-tone silylation process using polyvinylphenol resist and DMSDMA has been shown to yield high resolution and large process latitudes. acs.org

Phase Incompatibility and Blending in Silylated Polymer Systems

The introduction of silyl groups can lead to phase incompatibility between the silylated and unsilylated polymer chains. It is likely that the silylated polymer is incompatible with its protected precursor. utexas.edu In the boundary regions near the edges of features, a mixture of silylated and unsilylated polymer exists. utexas.edu This blend of copolymers may be thermodynamically unstable and prone to phase separation. utexas.edu

Below the glass transition temperature, the rate of this phase separation is very slow. However, if the processing temperature approaches or exceeds the Tg, phase separation can occur, contributing to line edge roughness (LER) in the final patterned features. utexas.edu The miscibility of polymer blends is governed by thermodynamic principles, and changes in composition, temperature, or pressure can induce phase separation. juniperpublishers.com In some cases, interchange reactions between two different polymers in a blend can lead to homogenization over time. mdpi.com The addition of a compatibilizer, such as LiTFSI in PIL/PPC blends, can improve the miscibility and mechanical stability of the resulting membranes. mdpi.com

Analytical Methodologies and Characterization of Dimethylsilyldimethylamine Reactions and Products

Spectroscopic Analysis of Silylation Progress and Product Formation

Spectroscopic techniques are indispensable for real-time monitoring of silylation reactions and for the detailed structural analysis of the resulting products.

Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring and Structural Changes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of silylation reactions involving dimethylsilyldimethylamine. researchgate.net By tracking changes in the infrared absorption spectrum, researchers can follow the consumption of reactants and the formation of products. For instance, in the silylation of polymers containing hydroxyl (-OH) groups, the decrease in the broad -OH stretching band and the appearance of new peaks corresponding to silicon-containing moieties are indicative of the reaction's progress.

A key spectral feature monitored during silylation with DMSDMA is the appearance of a peak around 2100 cm⁻¹, which is characteristic of the Si-H bond present in the silylated product. utexas.edu The intensity of this peak can be correlated with the extent of silylation. utexas.edu For example, in the silylation of poly(p-hydroxystyrene) (PHOST), the disappearance of the carbonyl peak and the growth of the -OH stretch after deprotection, followed by the appearance of the Si-H stretch at 2100 cm⁻¹ after silylation, confirms the reaction sequence. utexas.edu

Studies have utilized FTIR to measure the extent of silylation as a function of exposure dose, revealing that for some polymers, this relationship is nonlinear. researchgate.net This nonlinearity can be leveraged to enhance the contrast in lithographic processes. researchgate.net Furthermore, FTIR analysis of modified montmorillonite (B579905) has shown that acid activation can significantly enhance the subsequent silylation process, as evidenced by an increase in the intensity of bands associated with the silane (B1218182). nih.gov

Table 1: Key FTIR Spectral Changes During Silylation with DMSDMA

Functional GroupWavenumber (cm⁻¹)Observation During SilylationReference
Hydroxyl (-OH)~3400Decrease in intensity utexas.edunih.gov
Silicon-Hydrogen (Si-H)~2100Appearance and increase in intensity utexas.edu
Carbonyl (C=O)~1700Decrease in intensity (in specific polymers) utexas.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of the products formed from reactions with this compound. libretexts.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atomic nuclei within the silylated molecules, allowing for the precise determination of their connectivity and structure.

In the context of silylation, NMR can confirm the attachment of the dimethylsilyl group to the substrate. For example, the ¹³C NMR spectrum of dimethylamine (B145610) shows a single chemical shift, indicating the equivalence of the two carbon atoms due to the molecule's symmetry. docbrown.info Upon reaction, changes in the chemical shifts and splitting patterns of the substrate's and the silylating agent's nuclei can be observed, providing direct evidence of bond formation.

NMR is also instrumental in mechanistic studies. By using isotopically labeled reagents, such as sodium borodeuteride (NaBD₄) in related reduction reactions, the origin of specific atoms in the final product can be traced. sapub.org This approach helps to confirm reaction mechanisms by observing changes in the splitting patterns of the NMR signals. sapub.org For instance, the disappearance of a signal and the change of a neighboring proton's signal from a quartet to a singlet upon deuterium (B1214612) incorporation can prove the pathway of a hydride attack. sapub.org While not directly involving DMSDMA, this principle is applicable to studying its reaction mechanisms.

Microscopic Techniques for Imaging Silylated Structures and Morphologies

Microscopic techniques are essential for visualizing the physical changes that occur on a surface after silylation with this compound. They provide high-resolution images of the resulting structures and morphologies.

Scanning Electron Microscopy (SEM) for Pattern Decoration, Cross-Sectional Analysis, and LER Quantification

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface topography of silylated materials. infinitiaresearch.com It is particularly valuable in microelectronics for visualizing the patterns created through lithographic processes that utilize silylation. acs.orgscribd.com

In top-surface imaging (TSI) processes, where a thin layer of a photoresist is silylated, SEM is used to inspect the quality of the patterned features after the etching process. acs.org It allows for the detailed examination of the resist profiles, ensuring they are vertical and well-defined. acs.orgspiedigitallibrary.org Cross-sectional SEM analysis provides a side-on view of the patterned structures, enabling the measurement of feature height and sidewall angle. scribd.com

Furthermore, SEM is a critical tool for quantifying Line Edge Roughness (LER), a crucial parameter in the fabrication of integrated circuits. researchgate.net LER refers to the small, random variations in the edge of a printed line. Studies have shown that using a mixture of this compound and a cross-linking agent can improve the LER of resist patterns. researchgate.net SEM images are analyzed to measure the magnitude of these variations, helping to optimize the silylation process for smoother, more uniform features. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Roughness Analysis

Atomic Force Microscopy (AFM) is another high-resolution imaging technique that provides three-dimensional information about the surface topography of silylated films. asmicro.comatriainnovation.comsuffolk.edu Unlike SEM, which typically requires conductive samples or a conductive coating, AFM can be used on a wider variety of materials without special preparation. atriainnovation.com

AFM is used to measure surface roughness at the micro- and nanoscale. asmicro.com By scanning a sharp tip over the sample surface, a detailed topographical map is generated. atriainnovation.com This is particularly useful for characterizing the changes in surface morphology that occur upon silylation. For example, AFM can be used to assess the smoothness of a polymer film after it has been silylated with DMSDMA.

In addition to topography, AFM can also probe other surface properties such as adhesion and hardness through techniques like nano-indentation. asmicro.com In the context of silylation, AFM can be used to study the mechanical properties of the silylated layer. nih.gov For instance, studies on modified silica (B1680970) materials have used AFM to investigate the surface morphology of the resulting films. researchgate.net

Table 2: Comparison of Microscopic Techniques for Silylated Structures

TechniqueInformation ProvidedAdvantagesTypical Application with DMSDMAReference
SEM 2D images of surface topography, cross-sectionsHigh resolution, large depth of fieldImaging of patterned photoresists, LER quantification researchgate.netinfinitiaresearch.comacs.org
AFM 3D topographical maps, surface roughnessHigh vertical resolution, works on non-conductive samplesCharacterization of film smoothness, surface morphology asmicro.comatriainnovation.comresearchgate.net

Advanced Material Characterization of Silylated Films

Beyond standard spectroscopic and microscopic analysis, a range of advanced characterization techniques can be employed to gain a deeper understanding of the properties of films silylated with this compound. These techniques provide information on the elemental composition, thermal stability, and other critical material parameters.

For instance, X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition and chemical states of atoms on the surface of a silylated film. This is particularly useful for confirming the presence of silicon and for studying the chemical bonding environment at the surface. The effectiveness of silylation treatments for passivating surfaces against atomic layer deposition (ALD) has been evaluated using XPS. researchgate.net

Thermogravimetric Analysis (TGA) can be used to investigate the thermal stability of silylated materials. By measuring the change in mass as a function of temperature, the decomposition temperature of the silylated polymer can be determined. This is important for applications where the material will be subjected to high temperatures during subsequent processing steps. Research has shown that the glass transition temperature (Tg) of a polymer can be significantly altered by silylation, a phenomenon that can be studied using techniques like differential scanning calorimetry (DSC), which is often coupled with TGA. utexas.edu For example, the Tg of a t-BOCPS/silylated PHOST copolymer was observed to decrease drastically with an increasing degree of silylation. utexas.edu

Rutherford Backscattering Spectroscopy (RBS) for Silicon Distribution Analysis

Rutherford Backscattering Spectroscopy (RBS) is a powerful, non-destructive ion scattering technique used for the quantitative elemental analysis of thin films without the need for reference standards. eag.com The method involves bombarding a sample with a high-energy beam of ions, typically helium ions (alpha particles), and measuring the energy of the ions that are scattered backward from the sample. ebsco.comlu.se This energy is dependent on the mass of the target atom and the depth at which the collision occurs, allowing for the determination of elemental composition and the creation of depth profiles. eag.comlu.se

In the context of reactions with this compound, RBS is particularly valuable for analyzing the distribution of silicon within a material. For instance, studies have utilized RBS to determine the concentration of silicon in silylated photoresist films. It has been reported that the silicon concentration in a resist film silylated in a solution with bis(dimethylamino)dimethylsilane (B1580881) is approximately double that of a film silylated in the gas phase with this compound. 20.210.105 This difference was attributed to the formation of polysiloxane linkages, a process facilitated by the presence of water in the liquid-phase silylation. 20.210.105

RBS provides quantitative data on the number of atoms per unit area, which can be used to calculate the thickness and stoichiometry of thin films. libretexts.org The technique's ability to deliver highly accurate compositional analysis makes it an indispensable tool for quality control in semiconductor manufacturing and other applications where precise film composition is critical. eag.com

Table 1: Comparison of Thin Film Analysis Techniques libretexts.org

MethodDestructiveIncident ParticleOutgoing ParticleDetection LimitDepth Resolution
RBS NoIonIon~1%10 nm
XPS YesX-ray PhotonElectron~0.1-1%~1 µm
EDX YesElectronX-ray Photon~0.1%1.5 µm
Auger YesElectronElectron~0.1-1%1.5 nm

Quartz-Crystal Microbalance (QCM) for Dissolution Behavior Studies

The Quartz-Crystal Microbalance (QCM) is a highly sensitive mass sensing technique that operates based on the piezoelectric effect. nih.gov It utilizes a thin quartz crystal that oscillates at a specific resonant frequency when an alternating voltage is applied. nanoscience.com Changes in the mass on the crystal's surface, such as the adsorption or dissolution of a film, cause a shift in this resonant frequency, which can be measured with high precision. nanoscience.comau.dk

QCM is particularly effective for studying the dissolution behavior of polymer films, such as those used in photolithography, which may be modified by silylation agents like this compound. researchgate.net By monitoring the frequency change of the QCM crystal in real-time as the film is exposed to a developer solution, detailed information about the dissolution kinetics can be obtained. researchgate.netuci.edu

In studies of photoresist films, QCM has been used to investigate the influence of various components, such as photoacid generators (PAGs) and additives, on the dissolution process. researchgate.net The technique can detect phenomena such as the swelling of the polymer film prior to dissolution. researchgate.net For example, research has shown that the dissolution kinetics of polymers can change abruptly from very fast dissolution to significant swelling based on the ratio of polar to nonpolar groups in the polymer. researchgate.net Electrochemical QCM with dissipation monitoring (EQCM-D) further enhances this capability by providing information on the viscoelastic properties of the film, allowing for the differentiation between rigid and soft, solvated layers. nih.govnanoscience.com

Characterization of Silicon Distribution and Concentration Profiles

The precise distribution and concentration of silicon are critical parameters in materials modified with this compound. Techniques like RBS are instrumental in providing this information. RBS can generate quantitative depth profiles of elements in thin films, typically up to a depth of about 1-2 micrometers. eag.comlu.se

For example, in a study comparing silylation methods, RBS analysis revealed a higher concentration of silicon in films treated with a liquid-phase silylating agent compared to gas-phase treatment with this compound. 20.210.105 The RBS spectra in such an experiment would show a distinct signal corresponding to silicon, and the area under this signal is proportional to the concentration of silicon atoms in the analyzed layer. eag.comlibretexts.org By analyzing the width and shape of the RBS peaks, information about the thickness and uniformity of the silylated layer can also be deduced. eag.com

The combination of data from RBS and other techniques, such as Auger Electron Spectroscopy (AES), can provide a comprehensive picture of the film's stoichiometry and the distribution of elements. researchgate.net This detailed characterization is essential for understanding how the reaction conditions and the choice of silylating agent affect the final properties of the modified material.

Theoretical and Computational Studies on Dimethylsilyldimethylamine and Its Reactions

Molecular Modeling of Dimethylsilyldimethylamine Reactivity and Selectivity

Molecular modeling techniques are crucial for gaining a detailed understanding of the intrinsic reactivity and selectivity of DMSDMA. ethernet.edu.etresearchgate.net By employing methods rooted in quantum mechanics, researchers can predict reaction pathways and energy barriers, providing insights that complement experimental observations. rsc.orgmdpi.com

Ab initio molecular orbital calculations and Density Functional Theory (DFT) are prominent methods used to probe the silylation process. openaccessjournals.comnih.gov For instance, molecular orbital calculations at the second-order Møller-Plesset perturbation theory (MP-2) level have been used to predict the activation energy of the silylation reaction. researchgate.net One study predicted an activation energy of 22.1 kcal/mol for the silylation of an alcohol group using DMSDMA, a value that aligns well with the experimentally determined value of 25.0 kcal/mol obtained from an Arrhenius plot. researchgate.net This agreement validates the predictive power of such computational models.

DFT is also employed to analyze the electronic structure and bonding of DMSDMA to forecast its behavior in various chemical environments. These calculations can determine bond dissociation energies (BDEs) for the key Si-N and Si-C bonds, offering a quantitative measure of the molecule's stability and the energy required to initiate a reaction. Furthermore, computational models can simulate the transition states of reactions involving DMSDMA. This allows for the prediction of regioselectivity and provides a deeper understanding of the reaction mechanisms at a molecular level. mdpi.com Advanced techniques like multi-path canonical variational theory, while applied to similar molecules like dimethylamine (B145610), demonstrate the capability to accurately determine rate constants for complex reaction systems. rsc.org

Simulation of Silylation Diffusion Profiles and Reaction Front Propagation in Resists

In Top Surface Imaging (TSI) lithography, a latent image of varying chemical reactivity is created in the top layer of a photoresist. utexas.edu The subsequent exposure to a silylating agent, such as DMSDMA in the vapor phase, results in selective silicon incorporation. utexas.edu The simulation of this reactive transport process is critical for understanding and controlling the final patterned features. researchgate.net

The diffusion of DMSDMA into the polymer matrix is a complex phenomenon involving both transport and reaction. A significant factor in this process is the substantial swelling of the polymer as the silylation reaction proceeds. utexas.eduspiedigitallibrary.org This swelling, which can increase the polymer molecular weight by around thirty percent, must be accounted for in accurate diffusion models as it can lead to image distortion. utexas.edu

Several computational approaches have been developed to model these events:

Finite Element Analysis: Two-dimensional finite element analysis, combined with boundary movement algorithms, has been used to simulate photoresist silylation profiles. researchgate.net This method can effectively model the changing geometry of the resist as swelling occurs.

Monte Carlo Methods: Resist exposure can be simulated using Monte Carlo methods, which calculate the energy deposition profile from the exposure source. spiedigitallibrary.org This profile then serves as the input for subsequent diffusion simulations, defining the regions of higher and lower reactivity towards the silylating agent. utexas.eduspiedigitallibrary.org

Case II Diffusion Models: The propagation of the silylation front in some polymer systems can be described by Case II diffusion theory. dtic.mil In this model, the velocity of the swelling front, which corresponds to the silylation rate, is related to the extent of polymer swelling, providing a framework for predicting diffusion rates. dtic.mil

These simulations allow researchers to visualize the silylation profile within the resist, which can then be compared to experimental cross-sections to validate and refine the models. utexas.edu

Predictive Models for Lithographic Performance Based on this compound Chemistry

The ultimate goal of theoretical and computational studies in this area is to create predictive models that link the chemistry of DMSDMA to the final lithographic performance. spie.orgnih.govdokumen.pub By integrating molecular-level reactivity data with diffusion simulations, it becomes possible to forecast and optimize critical lithographic outcomes such as resolution, process latitude, and line-edge roughness (LER).

Simulation modeling has been particularly effective in understanding and improving image contrast. For certain polymers, the extent of silylation exhibits a nonlinear dependence on the exposure dose, and simulations have demonstrated that this nonlinearity can significantly enhance the contrast of the final image. researchgate.net Furthermore, simulations modeling the influence of the resist's optical density on the shape of the silylated image have been instrumental in guiding the rational design of new polymers with optimized properties. researchgate.net

These predictive models have tangible impacts on process development. For example, a positive-tone silylation process using polyvinylphenol resist and DMSDMA was optimized for 193 nm lithography. spiedigitallibrary.org This optimization, guided by an understanding of the underlying chemical and physical processes, led to the achievement of large exposure and defocus latitudes, linearity down to 0.175 µm, and resolution of 0.15 µm features. spiedigitallibrary.org Models also help in mitigating problems like LER by providing insights into its fundamental contributors, such as the shape of the silylation profile at the feature edge. utexas.edu By simulating how process parameters affect the silylation front, predictive models enable the control of critical dimension (CD) bias that arises from volume expansion during silicon incorporation. researchgate.net

Future Research Directions and Emerging Applications of Dimethylsilyldimethylamine

Development of Novel Polymer Systems Tailored for Dimethylsilyldimethylamine-Based Silylation

The efficacy of the silylation process is intrinsically linked to the chemical structure of the polymer being modified. While DMSDMA has been successfully applied to existing photoresist polymers such as poly(p-hydroxystyrene) (PHOST), significant opportunities exist in designing new polymers specifically tailored for enhanced reactivity and performance with DMSDMA.

Future research is directed towards the synthesis of advanced block copolymers (BCPs) and other functional polymers. The goal is to develop systems with a higher density of reactive sites (e.g., hydroxyl groups) to increase the efficiency and silicon incorporation rate during vapor phase silylation. This could lead to reduced processing times and lower thermal budgets. Furthermore, research into novel polymer architectures, such as dendritic or hyperbranched polymers, could offer three-dimensional structures that provide a greater surface area for silylation, potentially leading to the formation of more robust and uniform silicon dioxide etch masks.

Another promising research direction is the development of polymers that exhibit a more significant change in physical properties upon silylation. This includes designing polymers with tailored solubility characteristics that switch more effectively after reacting with DMSDMA, enabling higher-contrast imaging and development processes. The synthesis of silicon-containing polymers where DMSDMA can be used to functionalize or cross-link chains is also an area of active investigation, potentially creating new materials with unique thermal and mechanical properties. wiley-vch.deunt.edudtic.mil

Integration of this compound into Next-Generation Lithographic Schemes Beyond Current Capabilities

While DMSDMA is well-established in 193 nm top-surface imaging (TSI) processes, its role in next-generation lithography (NGL) techniques like Extreme Ultraviolet (EUV) lithography and Directed Self-Assembly (DSA) is a critical area for future research. researchgate.net

EUV Lithography: The high absorbance of most organic materials at EUV wavelengths (13.5 nm) necessitates the use of very thin photoresist layers. nih.gov Silylation with agents like DMSDMA offers a pathway to create a robust, thin silicon-rich imaging layer that can act as a hard mask for pattern transfer. researchgate.net Research is needed to optimize DMSDMA-based silylation for the novel polymer platforms being developed for EUV, which are chemically distinct from traditional deep-UV resists. rsc.orgescholarship.orguva.nl Studies comparing monosilanes like DMSDMA with larger disilane (B73854) agents in EUV processes have shown that while disilanes can offer higher etch selectivity, the diffusion and reaction kinetics of smaller molecules like DMSDMA may provide advantages in controlling the silylation depth and profile. researchgate.net Future work will likely focus on fine-tuning process conditions and resist formulations to maximize the performance of DMSDMA in high-volume EUV manufacturing.

Directed Self-Assembly (DSA): DSA of block copolymers is a powerful technique for achieving sub-10 nm patterning. eurekalert.org This process often relies on chemoepitaxy, where a chemically pre-patterned substrate guides the assembly of the BCP. mdpi.com Vapor phase silylation with DMSDMA represents a promising method for selectively modifying the surface energy of the substrate or a polymer underlayer to create the necessary guiding patterns. researchgate.netnist.govnih.gov Research is required to understand the interaction of DMSDMA with various BCPs (e.g., PS-b-PMMA) and to develop processes that can create high-fidelity chemical patterns with the precision needed for defect-free self-assembly. The ability to rapidly and selectively pattern surfaces with DMSDMA could be a key enabler for integrating DSA into mainstream semiconductor fabrication.

Lithography TechniqueCurrent Status of DMSDMAFuture Research Direction
193 nm Lithography Established in Top-Surface Imaging (TSI) processes.Optimization for new resist materials and process efficiency.
EUV Lithography Investigated as a monosilane agent for thin-layer imaging.Process optimization for EUV-specific resists; comparison with multi-silane agents. nih.govresearchgate.net
Directed Self-Assembly Potential application for surface energy modification.Development of chemoepitaxy processes using DMSDMA to create guiding patterns for block copolymers. mdpi.comnih.gov

Exploration of this compound in Non-Lithographic Advanced Materials Synthesis and Surface Modification

The utility of DMSDMA as a potent silylating agent extends beyond photolithography into the broader fields of advanced materials and surface science. Future research is poised to explore its application in creating functionalized materials with tailored properties.

One key area is the surface modification of nanomaterials . For instance, treating nanoparticles like silica (B1680970) or titania with DMSDMA in a vapor or liquid phase can alter their surface chemistry, improving their dispersion in polymer matrices for nanocomposite applications. rsc.org This modification can enhance the interfacial adhesion between the filler and the polymer, leading to materials with superior mechanical or thermal properties.

Another emerging application is in the synthesis of specialized organosilicon materials , such as fluorescent polymers or sensors. iust.ac.irmdpi.com The dimethylsilyl group introduced by DMSDMA can be a building block or a functional moiety within larger, more complex molecules. Its ability to react with various functional groups allows for the precise tuning of the electronic and photophysical properties of these advanced materials.

Furthermore, DMSDMA can be used for the hydrophobic treatment of surfaces . The vapor phase silylation of glass, ceramics, or even other polymers can create a water-repellent monolayer, an effect valuable in applications ranging from anti-fouling coatings to the functionalization of laboratory glassware to prevent sample adhesion. datapdf.com Research into modifying the surfaces of materials like poly(dimethylsiloxane) (PDMS) for biomedical devices is an active field where DMSDMA could be explored to control surface properties like wettability and biocompatibility. nih.govnih.gov

Application AreaPotential Use of DMSDMAResearch Objective
Nanocomposites Surface treatment of inorganic nanoparticles.Improve nanoparticle dispersion and interfacial adhesion in a polymer matrix. rsc.org
Advanced Polymers Reagent in the synthesis of functional organosilicon polymers.Create materials with novel fluorescent, sensory, or electronic properties. mdpi.com
Surface Engineering Vapor phase treatment of glass, ceramics, and polymers.Generate hydrophobic, anti-fouling, or biocompatible surfaces. datapdf.comnih.gov

Environmental and Sustainable Aspects of this compound Utilization in Industrial Processes

As with any chemical process, the industrial use of DMSDMA necessitates a thorough evaluation of its environmental impact and the sustainability of its lifecycle. Future research must address these aspects to ensure responsible implementation.

A primary focus will be conducting a comprehensive Life Cycle Assessment (LCA) for DMSDMA. mdpi.comnih.govmdpi.com This "cradle-to-gate" analysis would quantify the environmental footprint of its synthesis, including the energy consumption and greenhouse gas emissions associated with its precursors, such as dimethylamine (B145610). erasm.org The LCA should also extend to its use phase in semiconductor manufacturing, evaluating the energy requirements of the vapor phase silylation step and the nature of any byproducts or waste streams. The primary byproduct of the silylation reaction with hydroxyl groups is dimethylamine, a volatile compound whose fate and potential environmental impact require careful management. researchgate.net

Research into greener synthesis routes for DMSDMA and other silylating agents is another critical direction. This involves exploring alternative precursors, catalysts, and reaction conditions that minimize energy consumption and waste generation.

Q & A

Q. Table 1: Comparative Synthesis Methods

ParameterMethod A Method B
SolventTHFToluene
CatalystEt3_3NNone
Yield78%65%
Purity (NMR)>95%90%

Q. Table 2: Thermodynamic Properties

PropertyValueSource
ΔHf\Delta H_{\text{f}} (gas)−201 kJ/molNIST
Si–N BDE298 kJ/molDFT

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.